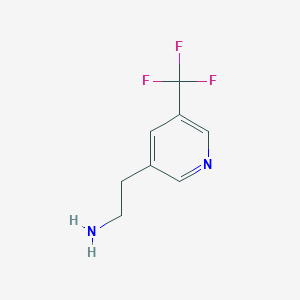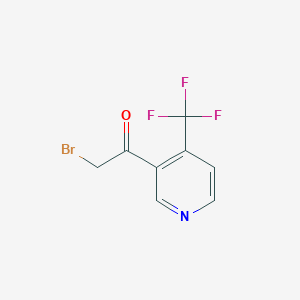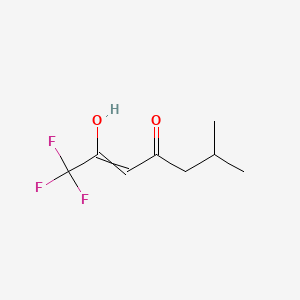![molecular formula C12H16ClN B12449152 N-[(2E)-3-Phenylprop-2-EN-1-YL]cyclopropanamine hydrochloride](/img/structure/B12449152.png)
N-[(2E)-3-Phenylprop-2-EN-1-YL]cyclopropanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2E)-3-Phenylprop-2-EN-1-YL]cyclopropanamine hydrochloride is a chemical compound with the molecular formula C12H15N·HCl. . The compound is characterized by its unique structure, which includes a cyclopropane ring and a phenylpropene moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3-Phenylprop-2-EN-1-YL]cyclopropanamine hydrochloride typically involves the reaction of cyclopropanamine with cinnamaldehyde under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-[(2E)-3-Phenylprop-2-EN-1-YL]cyclopropanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyclopropanamine derivatives.
Aplicaciones Científicas De Investigación
N-[(2E)-3-Phenylprop-2-EN-1-YL]cyclopropanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of N-[(2E)-3-Phenylprop-2-EN-1-YL]cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
- **N-[(2E)-3-Phenylprop-2-EN-1-YL]cyclopropanamine
- **N-[(2E)-3-Phenylprop-2-EN-1-YL]cyclopropanamine acetate
- **N-[(2E)-3-Phenylprop-2-EN-1-YL]cyclopropanamine sulfate
Uniqueness
N-[(2E)-3-Phenylprop-2-EN-1-YL]cyclopropanamine hydrochloride is unique due to its specific structure, which includes both a cyclopropane ring and a phenylpropene moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various research applications .
Propiedades
IUPAC Name |
N-(3-phenylprop-2-enyl)cyclopropanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.ClH/c1-2-5-11(6-3-1)7-4-10-13-12-8-9-12;/h1-7,12-13H,8-10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYKLGLDWNNFTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC=CC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NCC=CC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-Nitro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B12449069.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]-1-methyl-1H-benzimidazol-5-amine](/img/structure/B12449070.png)

![2-[(6-amino-3,5-dicyano-4-methylpyridin-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B12449086.png)
![1-(2-Ethylphenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B12449107.png)
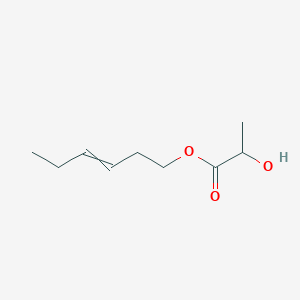
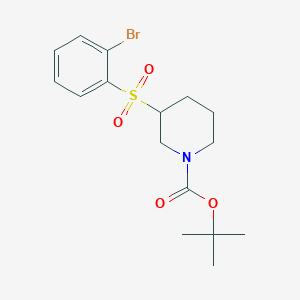
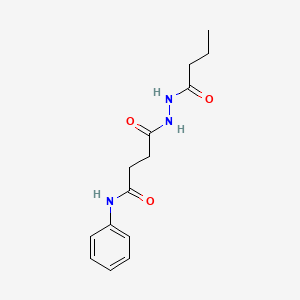
![N-[5-[2-(3-acetylanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B12449126.png)
![(5E)-5-[(2,4-dimethylphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12449138.png)
![ethyl (1S,8R)-bicyclo[6.1.0]non-4-ene-9-carboxylate](/img/structure/B12449141.png)
